molecular formula C17H21IN4O3S B10898401 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10898401
M. Wt: 488.3 g/mol
InChI Key: WWPMLGJPXYDONT-UHFFFAOYSA-N
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Description

N~3~-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structural components, including an azepanyl sulfonyl group, an iodinated phenyl ring, and a pyrazole carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Core: The synthesis begins with the preparation of the 1-methyl-1H-pyrazole-3-carboxamide core. This can be achieved through the cyclization of appropriate hydrazine derivatives with β-keto esters under acidic conditions.

    Introduction of the Iodine Atom: The iodination of the phenyl ring is usually performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.

    Attachment of the Azepanyl Sulfonyl Group: The azepanyl sulfonyl group is introduced via a sulfonylation reaction, where the phenyl ring is treated with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, employing continuous flow techniques, and utilizing automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the azepanyl sulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents through catalytic hydrogenation or other reducing agents.

    Substitution: The iodine atom on the phenyl ring is a good leaving group, making the compound amenable to various nucleophilic substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H~2~) or sodium borohydride (NaBH~4~).

    Substitution: Boronic acids or esters in the presence of a palladium catalyst for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~3~-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

    Chemical Biology: It serves as a tool for modifying biological molecules through click chemistry and other bioconjugation techniques.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N3-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The azepanyl sulfonyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions, while the iodinated phenyl ring could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-[4-(1-Piperidinylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
  • N~3~-[4-(1-Morpholinylsulfonyl)phenyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N~3~-[4-(1-AZEPANYLSULFONYL)PHENYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the azepanyl sulfonyl group, which may confer distinct steric and electronic properties compared to piperidinyl or morpholinyl analogs. This uniqueness can result in different biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21IN4O3S

Molecular Weight

488.3 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H21IN4O3S/c1-21-12-15(18)16(20-21)17(23)19-13-6-8-14(9-7-13)26(24,25)22-10-4-2-3-5-11-22/h6-9,12H,2-5,10-11H2,1H3,(H,19,23)

InChI Key

WWPMLGJPXYDONT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)I

Origin of Product

United States

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